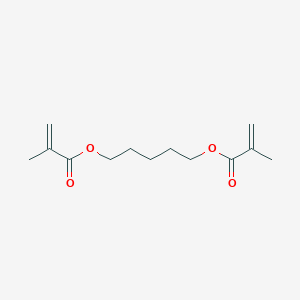

1,5-Pentanediol dimethacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylprop-2-enoyloxy)pentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-10(2)12(14)16-8-6-5-7-9-17-13(15)11(3)4/h1,3,5-9H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGDGLDJIWDQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929536 | |

| Record name | Pentane-1,5-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-34-8 | |

| Record name | 1,1′-(1,5-Pentanediyl) bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13675-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane-1,5-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-pentanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-PENTANEDIOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWM5BXW73N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Crosslinking Agent

An In-Depth Technical Guide to 1,5-Pentanediol Dimethacrylate: Properties, Polymerization, and Applications

This compound (PDMA) is a difunctional monomer that has carved a significant niche as a flexible crosslinking agent in polymer science.[1] Its unique molecular structure, featuring two terminal methacrylate groups separated by a five-carbon aliphatic chain, imparts a distinct combination of moderate hydrophobicity, flexibility, and toughness to the polymers it forms.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core chemical properties, polymerization behavior, and diverse applications of PDMA, moving from fundamental principles to practical, field-proven insights. We will delve into the causality behind its performance, offering a robust technical foundation for its use in advanced material design, from dental composites to innovative biomedical materials.

Core Chemical and Physical Properties

The performance of PDMA in a formulation is a direct consequence of its molecular architecture. Understanding its fundamental properties is the first step in harnessing its full potential.

Molecular Structure

PDMA consists of a linear, five-carbon pentanediol core esterified with two methacrylate groups at its termini. This structure is critical; the flexible pentyl chain provides rotational freedom, which translates to enhanced flexibility and impact resistance in the final crosslinked polymer network, a significant advantage over more rigid, short-chain crosslinkers.

Caption: Synthesis pathways for this compound (PDMA).

Polymerization and Crosslinking Mechanism

As a bifunctional monomer, PDMA's primary role is to participate in free-radical polymerization to create a three-dimensional, crosslinked polymer network. []This network structure is responsible for the final material's thermoset properties, including mechanical strength and chemical resistance.

The process is initiated by a free-radical source, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which homolytically cleaves to form primary radicals. []These radicals attack the carbon-carbon double bond of a methacrylate group on a PDMA molecule, initiating a polymer chain. The chain propagates by adding more monomer units. Critically, the second methacrylate group on a PDMA molecule already incorporated into one chain can react with another growing chain, forming a covalent crosslink. This process, repeated throughout the material, builds the robust 3D network.

Caption: Free-radical crosslinking polymerization of PDMA.

Applications in Research and Advanced Materials

The unique properties of PDMA make it a valuable component in a wide array of applications, particularly where flexibility, durability, and biocompatibility are required.

-

Dental Composites and Adhesives : In dentistry, PDMA is used to improve the toughness and water resistance of polymer matrices in restorative materials. [1][]The flexible spacer between the methacrylate groups helps to absorb and dissipate stress, reducing the brittleness often associated with highly crosslinked resins. This leads to more durable and fracture-resistant fillings and adhesives. [3]

-

Biomedical Materials and Drug Delivery : The moderate hydrophobicity and potential for biocompatibility make PDMA an interesting candidate for biomedical applications. [1][]Copolymers based on PDMA can be engineered for use in hydrogels or solid matrices for sustained drug delivery. [4]The crosslink density, controlled by the concentration of PDMA, can be tuned to control the diffusion rate of an encapsulated therapeutic agent. Its use in forming biocompatible adhesives is also an area of active research for wound healing and medical device fixation. [5][6]

-

Coatings, Varnishes, and Adhesives : PDMA provides excellent flexibility and chemical durability in protective coatings and varnishes. [1]Its ability to form a tough, crosslinked network enhances scratch resistance and adhesion to various substrates.

-

3D Printing Resins : In photopolymer-based 3D printing (e.g., stereolithography or digital light processing), PDMA is used to enhance the mechanical performance of the printed objects. [1]It acts as a reactive diluent that also contributes to the final network structure, improving the toughness and impact strength of the finished parts.

Experimental Protocols

Protocol 1: Bulk Free-Radical Polymerization of PDMA

This protocol describes a standard method for creating a crosslinked poly(PDMA) specimen for mechanical or thermal analysis.

A. Rationale: This experiment demonstrates the conversion of the liquid PDMA monomer into a solid, crosslinked polymer via thermal initiation. The choice of AIBN as an initiator is based on its predictable decomposition kinetics at the specified temperature. Conducting the polymerization under an inert atmosphere is critical to prevent oxygen inhibition, which can scavenge free radicals and terminate polymerization prematurely.

B. Materials & Equipment:

-

This compound (PDMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), 0.5 mol%

-

Glass vial with a septum-sealed cap

-

Nitrogen or Argon gas source with needle

-

Syringes

-

Oven or heating block set to 70°C

-

Vacuum oven

C. Step-by-Step Methodology:

-

Inhibitor Removal: If the PDMA monomer contains an inhibitor (like MEHQ), pass it through a column of activated basic alumina to remove it immediately before use.

-

Initiator Addition: Weigh the desired amount of PDMA into the glass vial. Add 0.5 mol% of AIBN relative to the moles of PDMA.

-

Inert Atmosphere: Seal the vial with the septum cap. Purge the vial with nitrogen or argon gas for 15-20 minutes by inserting a needle connected to the gas line through the septum and a second needle to act as an outlet.

-

Initiation & Polymerization: Place the sealed vial in the preheated oven or heating block at 70°C. Allow the polymerization to proceed for 12-24 hours, or until the contents become a solid, non-flowing polymer.

-

Post-Curing: Remove the vial from the heat. To ensure maximum conversion, break the vial (with appropriate safety precautions) to retrieve the polymer sample and place it in a vacuum oven at 80-90°C for 4-6 hours to remove any unreacted monomer.

-

Characterization: The resulting polymer can be characterized using Fourier-Transform Infrared Spectroscopy (FTIR) to verify the disappearance of the C=C bond, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), and Dynamic Mechanical Analysis (DMA) to assess its mechanical properties.

Safety and Handling

As with all methacrylate monomers, proper handling of PDMA is essential to ensure laboratory safety.

-

Hazards: PDMA is classified as a skin and eye irritant. [7][8]It may cause an allergic skin reaction (sensitization) in some individuals. [7]Inhalation of vapors may cause respiratory irritation. [8][9]* Handling Precautions: Always handle PDMA in a well-ventilated area or a chemical fume hood. [1]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [1][8][9]Avoid all personal contact, including inhalation of mists or vapors. [9]* Storage: Store PDMA in a tightly sealed container in a cool, dry place, typically at 4°C, to prevent premature polymerization. [1][]Ensure it is stored away from heat, sources of ignition, and direct sunlight. The monomer is often supplied with an inhibitor (e.g., MEHQ) to enhance stability during storage. [10]

Conclusion

This compound stands out as a highly versatile and effective crosslinking monomer. Its defining feature—a flexible five-carbon aliphatic backbone—imparts a desirable combination of toughness and durability to the resulting polymer networks, making it a superior choice over more rigid crosslinkers in many applications. The emergence of sustainable, bio-based synthesis routes further enhances its appeal for modern material development. For researchers in drug delivery, dental materials, and advanced coatings, a thorough understanding of PDMA's chemical properties and polymerization behavior is key to unlocking new performance benchmarks and creating innovative, high-performance materials.

References

-

This compound | CAS#:13675-34-8 | Chemsrc. [Link]

-

1,5-Pentanediol Diacrylate: A Bio-Based Alternative for UV-Curable Coatings and Inks. (2021-03-09). PCI Magazine. [Link]

-

1,5-Pentanediol diacrylate | C11H16O4 | CID 93195 - PubChem. [Link]

-

Bio-based Pentanediol Diacrylate (PDDA): A New Renewable Monomer for the UV and EB Curable Industry - RadTech 2020. [Link]

-

1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem. [Link]

-

This compound - gsrs. [Link]

-

This compound (C13H20O4) - PubChemLite. [Link]

-

The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - MDPI. [Link]

-

A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PubMed Central. [Link]

-

Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives | Request PDF - ResearchGate. [Link]

-

Bio-based 1,5-Pentanediol: A new renewable monomer for the coatings industry. [Link]

-

Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed. [Link]

-

Adhesive Polymers in Fabrication of Transdermal Drug delivery - Research Journal of Pharmacy and Technology. [Link]

-

Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - RSC Publishing. [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 3. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. Bio-1,5-Pentanediol Diacrylate MSDS/SDS | Supplier & Distributor [ascent-acrylate.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1,5-Pentanediol Dimethacrylate

This guide provides a comprehensive overview of the physicochemical characteristics of 1,5-Pentanediol dimethacrylate (PDMA), a versatile crosslinking agent with significant applications in polymer chemistry, biomaterials, and advanced manufacturing. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of PDMA's properties and handling for its effective application.

Introduction: The Role of this compound in Polymer Science

This compound (PDMA) is a difunctional methacrylate monomer that serves as a crucial building block in the synthesis of crosslinked polymers. Its molecular structure, featuring a flexible five-carbon aliphatic chain flanked by two methacrylate groups, imparts a unique combination of flexibility, moderate hydrophobicity, and toughness to the resulting polymer networks.[1] These properties make it a valuable component in a wide range of materials, including dental composites, adhesives, protective coatings, and resins for 3D printing.[1]

The ability of the methacrylate groups to undergo free-radical polymerization allows for the formation of a three-dimensional polymer network. The length and flexibility of the 1,5-pentanediol linker play a critical role in determining the final properties of the polymer, such as its glass transition temperature, mechanical strength, and swelling behavior. Understanding the fundamental physicochemical characteristics of the monomer is therefore paramount for designing and fabricating polymers with tailored performance.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its proper handling, storage, and application in polymerization processes.

General and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₀O₄ | [1][2] |

| Molecular Weight | 240.29 g/mol | [2] |

| Appearance | Chemically stable liquid | [3] |

| Density | ~1.001 g/cm³ | [4] |

| Boiling Point | ~318.1 °C at 760 mmHg | |

| Flash Point | ~149.7 °C | |

| Refractive Index (n20/D) | ~1.455 | [4] |

Solubility Profile

Based on data for the closely related 1,5-Pentanediol diacrylate, this compound is expected to be soluble in a range of common organic solvents. This solubility is a critical factor in formulation development, particularly for applications in coatings, adhesives, and 3D printing resins where it is often mixed with other monomers, oligomers, and photoinitiators.

Expected Solubility:

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone.

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of 1,5-Pentanediol with methacrylic acid or its derivatives. The following section outlines a general laboratory-scale synthesis and purification protocol, adapted from established methods for similar dimethacrylate monomers.

Synthesis via Esterification of 1,5-Pentanediol

This protocol describes a common method for the synthesis of dimethacrylate esters.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine 1,5-Pentanediol (1.0 eq), methacrylic acid (2.2 eq), a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq), a polymerization inhibitor (e.g., hydroquinone, 200 ppm), and a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).

-

Esterification Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by measuring the amount of water collected.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Polymerization Characteristics

This compound readily undergoes free-radical polymerization, a process that is fundamental to its application as a crosslinker. The kinetics and mechanism of this polymerization dictate the structure and properties of the resulting polymer network.

Free-Radical Polymerization

The polymerization of PDMA is typically initiated by thermal decomposition of an initiator (e.g., benzoyl peroxide or AIBN) or by photolysis of a photoinitiator in the presence of UV light. The process involves initiation, propagation, and termination steps, leading to a highly crosslinked polymer.

Diagram of Free-Radical Polymerization:

Caption: Schematic of the free-radical polymerization of this compound.

Reactivity Ratios

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not publicly available, the expected chemical shifts in ¹H and ¹³C NMR can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Vinyl Protons (=CH₂): ~5.5-6.1 ppm

-

Methyl Protons (-CH₃): ~1.9 ppm

-

Ester-adjacent Methylene Protons (-O-CH₂-): ~4.1 ppm

-

Aliphatic Methylene Protons (-CH₂-): ~1.4-1.7 ppm

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl Carbon (C=O): ~167 ppm

-

Quaternary Vinyl Carbon (=C(CH₃)-): ~136 ppm

-

Methylene Vinyl Carbon (=CH₂): ~125 ppm

-

Ester-adjacent Methylene Carbon (-O-CH₂-): ~64 ppm

-

Aliphatic Methylene Carbons (-CH₂-): ~25-28 ppm

-

Methyl Carbon (-CH₃): ~18 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the monomer and for monitoring the extent of polymerization by observing the disappearance of the vinyl C=C bond.

Characteristic FTIR Peaks:

-

C=O stretch (ester): ~1720 cm⁻¹

-

C=C stretch (vinyl): ~1635 cm⁻¹[5]

-

C-O stretch (ester): ~1160 cm⁻¹

-

=C-H bend (vinyl): ~815 cm⁻¹

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. While comprehensive toxicological data for this compound is limited, information from its diacrylate analog and the parent diol provides guidance.

-

General Hazards: Expected to be a skin and eye irritant. May cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to minimize inhalation of vapors.

-

Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.[1] The presence of a polymerization inhibitor is crucial for stability during storage.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for researchers and developers in various fields.

-

Biomaterials and Drug Delivery: Its biocompatibility and tunable mechanical properties make it suitable for hydrogel formation, tissue engineering scaffolds, and controlled-release drug delivery systems.

-

Dental Materials: PDMA is used in dental composites and adhesives to enhance toughness and water resistance.[1]

-

Coatings and Adhesives: It provides flexibility and chemical durability in protective coatings and varnishes.[1]

-

3D Printing: In photopolymer resins for 3D printing, PDMA contributes to the mechanical performance of the printed objects.[1]

Conclusion

This compound is a versatile difunctional monomer with a favorable combination of physicochemical properties. Its flexible aliphatic backbone and reactive methacrylate groups allow for the creation of crosslinked polymers with a wide range of mechanical and thermal characteristics. A thorough understanding of its synthesis, purification, polymerization behavior, and safe handling is essential for its effective utilization in both academic research and industrial applications. This guide provides a foundational understanding of these core characteristics to aid scientists and engineers in harnessing the full potential of this valuable monomer.

References

-

PubChem. (n.d.). 1,5-Pentanediol diacrylate. Retrieved from [Link]

-

ResearchGate. (2021). FTIR spectra and chemical structure of dimethacrylates Bis-GMA, UDMA, TEGDMA and monomethacrylates HEMA and 10-MDP. Retrieved from [Link]

Sources

- 1. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures [comum.rcaap.pt]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. specialchem.com [specialchem.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pcimag.com [pcimag.com]

- 7. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]

1,5-Pentanediol dimethacrylate molecular structure and reactivity

An In-Depth Technical Guide to 1,5-Pentanediol Dimethacrylate: Molecular Structure, Reactivity, and Applications

Executive Summary

This compound (PDMA) is a bifunctional monomer distinguished by its flexible five-carbon aliphatic chain flanked by two reactive methacrylate groups. This unique structure imparts a combination of moderate hydrophobicity, mechanical toughness, and flexibility to the polymers it forms.[1] Its primary utility lies in its role as a crosslinking agent in free-radical polymerization, enabling the formation of robust, three-dimensional polymer networks.[1][2][] These networks are integral to a variety of applications, including high-performance resins, durable coatings, and advanced biomedical materials such as dental composites and adhesives.[1] With growing emphasis on sustainability, the synthesis of its precursor, 1,5-pentanediol, from renewable biomass sources presents a compelling, green alternative to traditional petroleum-based feedstocks, positioning PDMA as a key material in the future of sustainable polymer chemistry.[4][5][6] This guide provides a detailed examination of PDMA's molecular characteristics, reactivity, polymerization kinetics, and practical applications, with a focus on methodologies relevant to researchers and professionals in materials science and drug development.

Introduction

In the field of polymer science, the ability to control network architecture is paramount to designing materials with tailored properties. Crosslinking monomers are the essential tools that enable this control, transforming linear polymer chains into durable, functional, three-dimensional structures. This compound (PDMA) has emerged as a particularly valuable crosslinker. Its structure consists of a central, flexible 1,5-pentanediol spacer, which is esterified at both ends with methacrylate functional groups.[][7]

The methacrylate moieties serve as highly reactive sites for free-radical polymerization, while the pentyl chain provides spacing and flexibility, reducing the brittleness often associated with highly crosslinked materials. This combination makes PDMA an ideal component in formulations for dental composites, where it enhances toughness and water resistance, as well as in advanced coatings and 3D printing resins.[1] Furthermore, the development of bio-based synthesis routes for its 1,5-pentanediol precursor from sources like furfural—derived from wood and crop waste—adds a significant sustainability advantage.[5][6] This guide will explore the fundamental chemistry and practical utility of PDMA, offering field-proven insights for its application.

Molecular Structure and Physicochemical Properties

Structural Analysis

The functionality of this compound is directly derived from its molecular architecture. The key features are:

-

Reactive Methacrylate Groups: Two terminal methacrylate units, H₂C=C(CH₃)CO₂-, are the sites of polymerization. The carbon-carbon double bond is susceptible to radical attack, initiating the chain-growth process.[] The presence of two such groups on a single molecule allows it to act as a bridge, or crosslink, between growing polymer chains.

-

Flexible Pentanediol Linker: The central -(CH₂)₅- chain is a linear, five-carbon aliphatic spacer. This linker is crucial for imparting flexibility to the final polymer network. Unlike shorter-chain dimethacrylates which can result in rigid and brittle materials, the C5 chain allows for greater rotational freedom, enhancing the mechanical toughness and impact resistance of the resulting polymer.[1]

This bifunctional nature is the cornerstone of its utility, enabling the creation of chemically stable and mechanically robust materials.

Physicochemical Data

The essential properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-(2-methylprop-2-enoyloxy)pentyl 2-methylprop-2-enoate | [][8] |

| Synonyms | 1,5-Pentamethylene glycol dimethacrylate, PDMA | [1][] |

| CAS Number | 13675-34-8 | [8][9] |

| Molecular Formula | C₁₃H₂₀O₄ | [][7][8][9] |

| Molecular Weight | 240.3 g/mol | [1][8][9] |

| Appearance | Liquid | [2] |

| Density | 1.001 g/cm³ | [][9] |

| Boiling Point | 318.1 °C at 760 mmHg | [][9] |

| Refractive Index | n20/D 1.455 | [][8] |

| Flash Point | 149.7 °C | [9] |

| Canonical SMILES | CC(=C)C(=O)OCCCCCOC(=O)C(=C)C | [][7][8] |

Reactivity and Polymerization Mechanism

Free-Radical Polymerization

PDMA's reactivity is centered on the free-radical polymerization of its methacrylate groups. This is a chain reaction process that consists of three fundamental stages: initiation, propagation, and termination.[10]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition (e.g., azobisisobutyronitrile, AIBN) or photochemical cleavage. This highly reactive radical then attacks the carbon-carbon double bond of a PDMA methacrylate group, forming a new, larger radical and initiating a polymer chain.

-

Propagation: The newly formed monomer radical attacks another PDMA molecule. This step repeats, rapidly adding monomer units to the growing polymer chain. Because PDMA is bifunctional, the unreacted methacrylate group on a PDMA unit that has been incorporated into a chain can be attacked by another growing chain, leading to the formation of a crosslink.

-

Termination: The growth of polymer chains ceases when two radicals react with each other. This can occur through two primary mechanisms: combination (where two chains join to form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains).[10]

The following diagram illustrates the fundamental steps of this process.

Caption: Free-Radical Polymerization Mechanism.

Crosslinking and Network Formation

The defining characteristic of PDMA polymerization is the formation of a crosslinked network. From the onset of the reaction, the bifunctional nature of the monomer allows it to connect different polymer chains. As the reaction progresses, these connections multiply, leading to a rapid increase in molecular weight and viscosity.

This process culminates in gelation , the point at which a continuous, insoluble polymer network (a "gel") forms throughout the reaction vessel. The kinetics of this process and the point of gelation are critical parameters in applications like coatings and adhesives, as they determine the curing time and final mechanical properties of the material. The flexible pentanediol spacer in PDMA allows for a more uniform network formation compared to rigid crosslinkers, which can lead to materials with improved toughness and reduced internal stress.

Synthesis and Sourcing

Monomer Synthesis

This compound is commercially produced through the esterification of 1,5-pentanediol with methacrylic acid or via transesterification with an alkyl methacrylate, such as methyl methacrylate.[5] The reaction is typically catalyzed by an acid and driven to completion by the removal of water or alcohol as a byproduct.

The Precursor: 1,5-Pentanediol from Renewable Sources

A significant advancement in the production of PDMA is the development of sustainable routes to its precursor, 1,5-pentanediol (1,5-PDO). Traditionally, 1,5-PDO is derived from petroleum-based feedstocks.[4] However, innovative processes now enable its production from renewable biomass.[4][6]

One prominent pathway involves the conversion of furfural, a chemical derived from the hemicellulose fraction of agricultural and forestry waste like corncobs and wood chips.[5][6] Through a multi-step catalytic process, furfural is converted to 1,5-PDO with high efficiency.[4][6] This bio-based approach not only reduces reliance on fossil fuels but also offers the potential for lower production costs and a more favorable environmental footprint, making bio-based PDMA a highly attractive alternative for green formulations.[5]

Applications in Research and Drug Development

The unique properties of PDMA make it a versatile tool for creating advanced materials for scientific and pharmaceutical applications.

Biomaterial Scaffolds and Hydrogels

The ability of PDMA to form crosslinked networks is ideal for the fabrication of hydrogels and scaffolds for tissue engineering. By copolymerizing PDMA with hydrophilic monomers, it is possible to create water-swollen networks that can mimic the extracellular matrix. The crosslink density, controlled by the concentration of PDMA, can be tuned to achieve the desired mechanical strength, pore size, and degradation rate for specific cell culture or regenerative medicine applications.

Dental and Medical Adhesives

PDMA is widely used in dental composites and adhesives.[1] In these applications, it serves as a crosslinking agent that improves the mechanical strength, durability, and water resistance of the polymer matrix that binds the inorganic filler particles.[1] Its flexibility helps to absorb and dissipate mechanical stresses, reducing the risk of fracture. The polymerization is typically initiated by visible light (photopolymerization), allowing the dentist to control the curing process.

Advanced Drug Delivery Systems

The crosslinked polymer networks formed from PDMA are well-suited for creating matrices for the controlled release of therapeutic agents. PDMA can be used to fabricate drug-loaded micro- or nanoparticles. The drug is physically entrapped within the polymer matrix, and its release is governed by diffusion through the polymer network. The release rate can be precisely controlled by adjusting the crosslink density; a higher concentration of PDMA leads to a tighter network and a slower release profile. This is particularly valuable for transdermal drug delivery systems, where the polymer matrix also functions as the adhesive.[11]

Experimental Protocols

Protocol: Synthesis of Poly(this compound) Nanoparticles via Miniemulsion Polymerization

This protocol describes a robust method for synthesizing crosslinked PDMA nanoparticles, which can be adapted for drug encapsulation. Miniemulsion polymerization is chosen for its ability to produce nanoparticles with a narrow size distribution by creating stable, sub-micron monomer droplets that act as individual nanoreactors.

Materials:

-

This compound (PDMA), inhibitor-free

-

Hexadecane (costabilizer)

-

Sodium dodecyl sulfate (SDS, surfactant)

-

Potassium persulfate (KPS, initiator)

-

Deionized (DI) water

Procedure:

-

Preparation of the Organic (Dispersed) Phase:

-

In a small glass vial, combine 2.0 g of PDMA and 0.08 g of hexadecane.

-

If encapsulating a hydrophobic drug, dissolve it in this mixture at the desired concentration.

-

Mix thoroughly until a homogeneous solution is formed.

-

-

Preparation of the Aqueous (Continuous) Phase:

-

In a beaker, dissolve 0.1 g of SDS in 40 mL of DI water.

-

Stir with a magnetic stirrer until the SDS is fully dissolved.

-

-

Formation of the Miniemulsion:

-

Add the organic phase to the aqueous phase while stirring. This will form a coarse emulsion.

-

Submerge the beaker in an ice bath and sonicate the mixture using a high-power probe sonicator for 5 minutes at 70% amplitude. The ice bath is critical to prevent premature polymerization. The resulting mixture should be a stable, milky-white miniemulsion.

-

-

Polymerization:

-

Transfer the miniemulsion to a jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Begin purging the system with nitrogen and continue a gentle N₂ flow throughout the reaction to maintain an inert atmosphere.

-

Set the stirrer to 200 rpm and heat the reactor to 70 °C using a water bath.

-

In a separate vial, dissolve 0.05 g of KPS in 2 mL of DI water.

-

Once the reactor reaches 70 °C, inject the KPS solution to initiate the polymerization.

-

Allow the reaction to proceed for 6 hours at 70 °C.

-

-

Purification:

-

After 6 hours, stop the reaction by cooling the reactor to room temperature.

-

Transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge at 15,000 rpm for 30 minutes.

-

Discard the supernatant, which contains unreacted monomer, surfactant, and initiator residues.

-

Resuspend the nanoparticle pellet in DI water using vortexing and sonication.

-

Repeat the centrifugation and resuspension steps two more times to ensure complete purification.

-

-

Final Product:

-

After the final wash, resuspend the purified nanoparticles in a known volume of DI water for storage and characterization (e.g., Dynamic Light Scattering for size and zeta potential, and TEM for morphology).

-

Workflow Diagram

Caption: Workflow for PDMA Nanoparticle Synthesis.

Safety and Handling

As a reactive monomer, this compound requires careful handling to avoid personal exposure.

-

Hazards: PDMA is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[12][13] Inhalation of mists or vapors may cause respiratory tract irritation.[12][13]

-

Precautions:

-

Always handle PDMA in a well-ventilated area or a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][13]

-

Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with soap and water.

-

Store the monomer in a cool, dark place, typically refrigerated at 4°C, to inhibit premature polymerization.[1][] Commercial preparations are often stabilized with an inhibitor like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[8][14]

-

It is important to distinguish the hazards of the monomer from its precursor, 1,5-pentanediol, which has a much lower toxicity profile and is not considered a skin or eye irritant.[15][16]

Conclusion

This compound is a highly functional crosslinking monomer whose value is derived from a well-balanced molecular structure. The combination of reactive methacrylate ends and a flexible aliphatic core allows for the creation of tough, durable, and chemically resistant polymer networks. Its utility spans a wide range of applications, from industrial coatings and adhesives to sophisticated biomedical materials and drug delivery systems. The advent of sustainable, bio-based sourcing for its precursor further enhances its appeal, aligning advanced material performance with the principles of green chemistry. For researchers and developers, PDMA offers a reliable and versatile building block for designing next-generation polymers with precisely controlled properties.

References

-

This compound | CAS#:13675-34-8 | Chemsrc. (n.d.). Retrieved January 13, 2026, from [Link]

-

Product Safety Summary for 1,5-Pentanediol - JCIA BIGDr. (2012, August 12). Retrieved January 13, 2026, from [Link]

-

1,5-Pentanediol Diacrylate: A Bio-Based Alternative for UV-Curable Coatings and Inks. (2021, March 9). PCI Magazine. Retrieved January 13, 2026, from [Link]

-

1,5-Pentanediol diacrylate | C11H16O4 | CID 93195 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Dubé, M. A., & Hutchinson, R. A. (2016). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Retrieved January 13, 2026, from [Link]

-

This compound - gsrs. (n.d.). Retrieved January 13, 2026, from [Link]

-

This compound (C13H20O4) - PubChemLite. (n.d.). Retrieved January 13, 2026, from [Link]

-

Safety Data Sheet: 1,5-Pentanediol - Carl ROTH. (n.d.). Retrieved January 13, 2026, from [Link]

-

Bio-based Pentanediol Diacrylate (PDDA): A New Renewable Monomer for the UV and EB Curable Industry - RadTech 2020. (n.d.). Retrieved January 13, 2026, from [Link]

-

Zhu, S., Tian, Y., Hamielec, A. E., & Eaton, D. R. (1990). Radical trapping and termination in free-radical polymerization of methyl methacrylate. Macromolecules. Retrieved January 13, 2026, from [Link]

-

FREE RADICAL POLYMERIZATION. (n.d.). Retrieved January 13, 2026, from [Link]

-

Li, W.-H., Hamielec, A., & Crowe, C. (1989). Kinetics of the free-radical copolymerization of methyl methacrylate/ethylene glycol dimethacrylate: 1. Experimental investigation. Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

PROCESS FOR PREPARING 1,5-PENTANEDIOL DERIVATIVE - European Patent Office - EP 0807617 B1. (2003, April 2). Retrieved January 13, 2026, from [Link]

-

Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology - Research India Publications. (n.d.). Retrieved January 13, 2026, from [Link]

-

1,5-pentanediol - Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]

-

Bio-based 1,5-Pentanediol: A new renewable monomer for the coatings industry. (2019, September 12). Retrieved January 13, 2026, from [Link]

-

Adhesive Polymers in Fabrication of Transdermal Drug delivery - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. specialchem.com [specialchem.com]

- 4. pcimag.com [pcimag.com]

- 5. radtech2020.com [radtech2020.com]

- 6. pcimag.com [pcimag.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | CAS#:13675-34-8 | Chemsrc [chemsrc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rjptonline.org [rjptonline.org]

- 12. 1,5-Pentanediol diacrylate | C11H16O4 | CID 93195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. specialchem.com [specialchem.com]

- 15. jcia-bigdr.jp [jcia-bigdr.jp]

- 16. carlroth.com [carlroth.com]

synthesis routes for 1,5-Pentanediol dimethacrylate

An In-depth Technical Guide to the Synthesis of 1,5-Pentanediol Dimethacrylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (1,5-PGDMA) is a key difunctional monomer utilized in the formulation of advanced polymers. Its molecular structure, featuring a flexible five-carbon aliphatic chain capped by two methacrylate groups, imparts a unique combination of toughness and moderate hydrophobicity to the resulting polymer networks. This makes it an invaluable crosslinking agent in diverse fields, including dental composites, adhesives, protective coatings, and photopolymer resins for 3D printing.[1][] The precise control over the synthesis of 1,5-PGDMA is paramount to achieving high purity, which is critical for predictable polymerization kinetics and the final mechanical properties of the cured material. This guide provides a comprehensive overview of the principal synthesis routes, detailing the underlying chemical mechanisms, critical process parameters, and step-by-step experimental protocols.

Introduction to this compound

This compound (CAS No: 13675-34-8) is a diester of methacrylic acid and 1,5-pentanediol.[3] As a crosslinking monomer, it polymerizes via free-radical mechanisms, forming a three-dimensional polymer network. The length of the C5 aliphatic spacer between the methacrylate moieties provides greater flexibility compared to shorter-chain dimethacrylates (e.g., ethylene glycol dimethacrylate), influencing the glass transition temperature and impact strength of the final polymer.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₄ | [3][4] |

| Molecular Weight | 240.3 g/mol | [1][3][4] |

| Appearance | Liquid | [5] |

| Density | ~1.001 g/cm³ | [][3] |

| Boiling Point | 318.1 °C at 760 mmHg | [][3] |

| Refractive Index | ~1.454 | [3] |

The selection of a synthesis route depends on several factors, including the desired purity, scale of production, cost and availability of starting materials, and environmental, health, and safety (EHS) considerations. The three primary methods discussed herein are Direct Esterification, Transesterification, and synthesis via an Acyl Chloride/Anhydride intermediate.

Primary Synthesis Routes

Direct Esterification

Direct esterification, also known as Fischer-Speier esterification, is a fundamentally robust and atom-economical approach. It involves the acid-catalyzed reaction between 1,5-pentanediol and two equivalents of methacrylic acid.

Reaction: 1,5-Pentanediol + 2 Methacrylic Acid ⇌ this compound + 2 H₂O

Causality and Mechanistic Insights: The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is accomplished by the continuous removal of the water byproduct, typically through azeotropic distillation using a solvent like toluene or cyclohexane and a Dean-Stark apparatus. The process is catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the methacrylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 1,5-pentanediol.

A critical consideration in any (meth)acrylate synthesis is the prevention of premature polymerization of the monomer product, which is highly susceptible to free-radical polymerization at elevated temperatures. Therefore, a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), must be included in the reaction mixture.

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a thermometer.

-

Charging Reactants: To the flask, add 1,5-pentanediol (1.0 mol), methacrylic acid (2.2 mol, slight excess to drive the reaction), p-toluenesulfonic acid monohydrate (0.02 mol, catalyst), hydroquinone (0.1% w/w, inhibitor), and toluene (as the azeotropic solvent).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the reactor.

-

Monitoring: Continue the reaction until the theoretical amount of water (2.0 mol) has been collected, which typically takes several hours. The reaction progress can also be monitored by techniques like Gas Chromatography (GC) or by titrating the remaining methacrylic acid.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine to remove residual salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

-

Purification: Remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity this compound.

Caption: Workflow for the synthesis of 1,5-PGDMA via direct esterification.

Transesterification

Transesterification is an alternative route that utilizes an ester, typically methyl methacrylate, as the source of the methacrylate group. This method can be advantageous as it often proceeds under milder conditions and avoids the use of corrosive methacrylic acid.

Reaction: 1,5-Pentanediol + 2 Methyl Methacrylate ⇌ this compound + 2 Methanol

Causality and Mechanistic Insights: Similar to direct esterification, this is an equilibrium-limited reaction. The equilibrium is driven forward by the removal of the low-boiling byproduct, methanol.[6] The reaction can be catalyzed by either acids or bases, with base catalysis being common. Catalysts such as sodium or magnesium alkoxides, or organometallic compounds like titanium alkoxides, are effective.[7][8] The incremental addition of some catalysts, like lithium hydroxide, has been shown to be efficient for transesterifying methyl methacrylate.[9]

The choice of catalyst is crucial; it must be effective without promoting undesirable side reactions like Michael addition. Sterically hindered catalysts can enhance chemoselectivity for the desired transesterification over Michael addition.[7] As with direct esterification, a polymerization inhibitor is essential.

-

Reactor Setup: Assemble a reaction flask with a stirrer, distillation head, condenser, and receiving flask. The setup should be suitable for fractional distillation to remove the methanol byproduct.

-

Charging Reactants: Charge the flask with 1,5-pentanediol (1.0 mol), a stoichiometric excess of methyl methacrylate (e.g., 3.0-4.0 mol, which also acts as a solvent), and a polymerization inhibitor (e.g., MEHQ).

-

Catalyst Addition: Add the catalyst (e.g., a solution of lithium hydroxide in methanol) incrementally to the reaction mixture.

-

Reaction: Heat the mixture. The low-boiling methanol will distill off, often as an azeotrope with methyl methacrylate, driving the reaction to completion.[6] The temperature is controlled to selectively remove methanol while retaining the higher-boiling reactants and product.

-

Monitoring: The reaction is complete when methanol is no longer produced.

-

Workup:

-

Cool the mixture.

-

Neutralize the catalyst if necessary (e.g., with a weak acid if a base catalyst was used).

-

Wash the mixture with water or brine to remove the catalyst and any water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter to remove the drying agent. The excess methyl methacrylate is removed by distillation, followed by vacuum distillation of the residue to isolate the pure this compound.

Caption: Workflow for the synthesis of 1,5-PGDMA via transesterification.

Synthesis via Acyl Chloride / Anhydride

This method involves the reaction of 1,5-pentanediol with a highly reactive methacrylic acid derivative, such as methacryloyl chloride or methacrylic anhydride. It is often used for small-scale or specialty syntheses where high yields and rapid reaction times are desired.

Reaction (using Anhydride): 1,5-Pentanediol + 2 Methacrylic Anhydride → this compound + 2 Methacrylic Acid

Causality and Mechanistic Insights: This reaction is a nucleophilic acyl substitution. The hydroxyl groups of 1,5-pentanediol attack the highly electrophilic carbonyl carbon of the anhydride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which acts as a scavenger for the acid byproduct (methacrylic acid in this case, or HCl if using methacryloyl chloride).[] This prevents the protonation of the alcohol and drives the reaction to completion. These reactions are often highly exothermic and may require cooling to control the reaction rate and prevent side reactions.

-

Reactor Setup: Use a three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet, placed in an ice bath.

-

Charging Reactants: Dissolve 1,5-pentanediol (1.0 mol) and triethylamine (2.2 mol, base) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Addition: Cool the solution in the ice bath. Slowly add methacrylic anhydride (2.1 mol) dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Workup:

-

Filter the mixture to remove the triethylammonium methacrylate salt that precipitates.

-

Wash the filtrate with dilute HCl to remove excess triethylamine, followed by a wash with aqueous sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation.

Caption: Mechanism for the synthesis of 1,5-PGDMA using methacrylic anhydride.

Comparative Summary of Synthesis Routes

| Feature | Direct Esterification | Transesterification | Acyl Chloride / Anhydride Route |

| Methacrylate Source | Methacrylic Acid | Methyl Methacrylate | Methacryloyl Chloride / Anhydride |

| Byproduct | Water (H₂O) | Methanol (CH₃OH) | HCl or Methacrylic Acid |

| Catalyst | Strong Acid (p-TsOH, H₂SO₄) | Acid or Base (LiOH, NaOMe) | Base (Triethylamine, Pyridine) |

| Reaction Conditions | High Temperature (Reflux) | Moderate Temperature | Low to Ambient Temperature |

| Key Advantage | High atom economy, lower cost reactants | Milder conditions, avoids corrosive acid | High reactivity, fast, high yield |

| Key Disadvantage | High temperature, equilibrium limited | Equilibrium limited, requires excess reagent | Expensive/hazardous reagents, corrosive byproduct |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways.

-

Direct esterification is a cost-effective and industrially viable method, predicated on the efficient removal of water to drive the reaction to completion.

-

Transesterification offers a milder alternative, replacing corrosive methacrylic acid with its methyl ester, which is ideal for substrates sensitive to harsh acidic conditions.

-

The acyl chloride/anhydride route provides a rapid and high-yielding option for laboratory-scale synthesis, though its use of more hazardous and expensive reagents makes it less suitable for bulk manufacturing.

The selection of the optimal synthesis strategy requires a careful evaluation of the desired scale, purity requirements, economic constraints, and safety protocols. In all methods, meticulous control over reaction conditions and effective purification are indispensable for obtaining a high-quality monomer suitable for advanced polymer applications.

References

-

RadTech. (2020). Bio-based Pentanediol Diacrylate (PDDA): A New Renewable Monomer for the UV and EB Curable Industry. RadTech 2020 Conference Proceedings. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc. Retrieved from [Link]

-

Nagase. (2021, March 9). 1,5-Pentanediol Diacrylate: A Bio-Based Alternative for UV-Curable Coatings and Inks. PCI Magazine. Retrieved from [Link]

-

Ouchi, A., et al. (2019). Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) Aryloxides. ResearchGate. Retrieved from [Link]

- Châtel, P., et al. (1988). Transesterification of methyl methacrylate. U.S. Patent No. 4,791,221. Google Patents.

- Bussels, R., et al. (2005). Process for the preparation of esters of (meth)acrylic acid. U.S. Patent No. 6,838,515 B2. Google Patents.

-

De Wilde, B., et al. (2006). An efficient, practical and cost-effective polymer-supported catalyst for the transesterification of methyl methacrylate by 1-butanol. Green Chemistry. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. GSRS. Retrieved from [Link]

-

Reddy, K. S., et al. (2011). Esterification of Methacrylic acid with Ethylene glycol over Heteropolyacid supported on ZSM-5. ResearchGate. Retrieved from [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 3. This compound | CAS#:13675-34-8 | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. specialchem.com [specialchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An efficient, practical and cost-effective polymer-supported catalyst for the transesterification of methyl methacrylate by 1-butanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

1,5-Pentanediol Dimethacrylate (PDDMA): A Bifunctional Monomer for Advanced Polymer Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Bifunctional Monomers in Polymer Science

In the landscape of polymer chemistry, the architecture of a polymer network is paramount in defining its macroscopic properties and, consequently, its suitability for a given application. Bifunctional monomers, serving as crosslinking agents, are the linchpins in the transition from linear or branched polymers to three-dimensional, covalently bonded networks. The choice of crosslinker—its chain length, flexibility, and chemical nature—profoundly influences the resultant polymer's mechanical strength, thermal stability, and solvent interactions. This guide focuses on 1,5-Pentanediol dimethacrylate (PDDMA), a bifunctional monomer that offers a unique combination of flexibility and moderate hydrophobicity, making it a valuable tool in the design of advanced polymer systems for a range of applications, from biomedical devices to high-performance coatings.

Unveiling this compound (PDDMA)

This compound is an aliphatic dimethacrylate monomer characterized by two terminal methacrylate groups separated by a five-carbon pentanediol spacer. This structure imparts a degree of flexibility to the resulting polymer network, a desirable attribute in applications where brittleness is a concern.

Chemical and Physical Properties

A clear understanding of the fundamental properties of PDDMA is essential for its effective application. The key properties are summarized in the table below.

| Property | Value |

| Synonyms | 1,5-Pentamethylene glycol dimethacrylate, PDDMA |

| CAS Number | 13675-34-8 |

| Molecular Formula | C13H20O4[1] |

| Molecular Weight | 240.3 g/mol [1][2] |

| Appearance | Chemically stable liquid[3] |

| Density | 1.001 g/cm³[1] |

| Refractive Index (n20/D) | 1.455[1] |

Synthesis of this compound

The synthesis of PDDMA is typically achieved through the esterification of 1,5-Pentanediol (1,5-PDO) with methacrylic acid or its derivatives, such as methacryloyl chloride.[4] The reaction involves the formation of two ester linkages, one at each hydroxyl group of the pentanediol.

A general laboratory-scale synthesis can be described as follows:

-

Reactant Preparation: 1,5-Pentanediol and a suitable methacrylate source (e.g., methacrylic acid or methacryloyl chloride) are prepared in a stoichiometric ratio, typically with a slight excess of the methacrylate source to drive the reaction to completion.

-

Reaction Conditions: The reaction is often carried out in the presence of an acid catalyst and an inhibitor to prevent premature polymerization of the methacrylate groups. The reaction temperature is controlled to facilitate esterification while minimizing side reactions.

-

Purification: Following the reaction, the crude PDDMA is purified to remove unreacted starting materials, catalyst, and byproducts. This may involve washing, extraction, and distillation techniques.

Notably, the precursor 1,5-Pentanediol can be produced from renewable resources, such as furfural derived from biomass like corncobs.[5] This offers a sustainable route to the production of PDDMA, aligning with the growing demand for bio-based materials in the chemical industry.

The Role of PDDMA in Polymerization: Building Crosslinked Networks

As a bifunctional monomer, PDDMA's primary role is to form crosslinks between growing polymer chains during polymerization. This process transforms a liquid monomer mixture into a solid, three-dimensional network.

Free-Radical Polymerization: The Primary Mechanism

The polymerization of PDDMA, like other methacrylate monomers, is most commonly initiated by free radicals. This process can be initiated by various methods, including thermal decomposition of an initiator, photochemical activation (photopolymerization), or redox reactions.[6]

The process can be broken down into three key stages:

-

Initiation: A free radical initiator (e.g., benzoyl peroxide, azobisisobutyronitrile (AIBN), or a photoinitiator like camphorquinone) is activated to generate free radicals. These highly reactive species then attack the carbon-carbon double bond of a methacrylate group on a PDDMA molecule, initiating a polymer chain.

-

Propagation: The newly formed radical at the end of the initiated chain attacks another methacrylate group, either on a monofunctional monomer or another PDDMA molecule. This process repeats, rapidly extending the polymer chain. When the radical end of a growing chain reacts with a methacrylate group on a PDDMA molecule that is already incorporated into another polymer chain, a crosslink is formed.

-

Termination: The polymerization process ceases when two growing radical chains combine or undergo disproportionation.

Characterization of the Polymer Network

The extent of polymerization and the resulting network structure are critical to the final properties of the material. Several techniques are employed to characterize these aspects:

-

Degree of Conversion (DC): This parameter quantifies the percentage of methacrylate double bonds that have reacted during polymerization. Fourier Transform Infrared (FTIR) spectroscopy is a widely used method to determine the DC.[7][8] The decrease in the absorbance of the C=C bond peak (typically around 1637 cm⁻¹) is monitored and compared to an internal standard peak that remains unchanged during the reaction.[7]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal properties of the polymer network.[9] DSC can be used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[4][8][10][11] TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature, allowing for the determination of the decomposition temperature (Td).[4][8][12][13][14]

-

Mechanical Testing: The mechanical properties of the crosslinked polymer, such as flexural strength, Young's modulus, and hardness, are determined using standardized testing methods.[15][16][17][18] These properties are directly related to the crosslink density and the chemical nature of the monomers used.

Properties of PDDMA-Based Polymers

The incorporation of PDDMA as a crosslinking agent imparts a unique set of properties to the resulting polymer network.

Mechanical Properties

Thermal Properties

The thermal stability of a polymer network is crucial for its application range. The glass transition temperature (Tg) is a key indicator of the material's behavior at different temperatures. For many dimethacrylate-based polymers used in dental applications, the Tg can be in the range of 150°C.[4][8] The decomposition temperature, as determined by TGA, indicates the onset of thermal degradation. For some dimethacrylate copolymers, the onset of thermal decomposition can be around 240-280°C.[19] The flexible nature of the pentanediol spacer in PDDMA may influence the Tg of the resulting polymer network.

Applications of this compound

The versatile properties of PDDMA make it a suitable candidate for a variety of applications where the formation of a crosslinked polymer network is desired.

-

Dental Composites and Adhesives: PDDMA can be used as a comonomer and crosslinking agent in dental restorative materials.[2][20] Its flexibility can contribute to improved toughness and reduced polymerization stress, which are critical factors in the longevity of dental restorations.

-

Coatings and Varnishes: In the coatings industry, PDDMA can enhance the flexibility and durability of the cured film.[2][20] Its moderate hydrophobicity can also contribute to improved water resistance.

-

3D Printing Resins: PDDMA is a valuable component in photopolymer resins for 3D printing, where it can improve the mechanical performance of the printed objects.[2][20]

-

Biomedical Materials and Hydrogels: The biocompatibility of PDDMA makes it a candidate for use in biomedical applications, such as in the synthesis of hydrogels for drug delivery and tissue engineering.[20][21] The crosslink density, and thus the swelling behavior and mechanical properties of the hydrogel, can be tailored by adjusting the concentration of PDDMA.[21]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of PDDMA-based polymer networks. Researchers should adapt these protocols based on their specific experimental requirements and available equipment.

Protocol for Photopolymerization of a PDDMA-Based Hydrogel

This protocol describes the synthesis of a simple hydrogel using PDDMA as a crosslinker.

-

Preparation of the Pre-polymer Solution:

-

In a suitable vessel, combine a hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA), PDDMA as the crosslinker, and a photoinitiator (e.g., 0.5 wt% Irgacure 2959).

-

The ratio of HEMA to PDDMA will determine the crosslink density and swelling properties of the hydrogel. A typical starting point is a 95:5 molar ratio of HEMA to PDDMA.

-

Add a solvent (e.g., deionized water or a water/ethanol mixture) to achieve the desired monomer concentration.

-

Thoroughly mix the components until a homogeneous solution is obtained. Protect the solution from light.

-

-

Photopolymerization:

-

Transfer the pre-polymer solution into a mold of the desired shape (e.g., between two glass plates separated by a spacer).

-

Expose the solution to a UV light source (e.g., 365 nm) for a sufficient duration to ensure complete polymerization.[22][23] The exposure time will depend on the photoinitiator concentration, light intensity, and sample thickness.

-

-

Post-Polymerization Processing:

-

Carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator. The water should be changed periodically over 24-48 hours.

-

Protocol for Characterizing the Degree of Conversion by FTIR

-

Sample Preparation:

-

Prepare a thin film of the uncured monomer mixture between two potassium bromide (KBr) plates.

-

Acquire the FTIR spectrum of the uncured sample. This will serve as the reference.

-

-

Curing:

-

Cure the sample according to the desired polymerization method (e.g., photopolymerization).

-

-

FTIR Analysis:

-

Acquire the FTIR spectrum of the cured sample.

-

-

Data Analysis:

-

Identify the absorbance peak corresponding to the methacrylate C=C bond (around 1637 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., an aromatic C=C bond around 1608 cm⁻¹ if an aromatic monomer is present, or a carbonyl C=O peak).

-

Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Abs_C=C_cured / Abs_IS_cured) / (Abs_C=C_uncured / Abs_IS_uncured)] * 100 where Abs_C=C is the absorbance of the methacrylate C=C peak and Abs_IS is the absorbance of the internal standard peak.

-

Comparative Analysis: PDDMA vs. Other Dimethacrylate Crosslinkers

The properties of a crosslinked polymer are highly dependent on the structure of the crosslinking agent. A comparison of PDDMA with other common dimethacrylate crosslinkers, such as ethylene glycol dimethacrylate (EGDMA) and triethylene glycol dimethacrylate (TEGDMA), highlights the unique contributions of the pentanediol spacer.

| Crosslinker | Structure | Key Characteristics |

| EGDMA | Short, rigid spacer | High crosslink density, leads to brittle polymers |

| TEGDMA | Flexible, hydrophilic spacer | Increased flexibility and water sorption |

| PDDMA | Flexible, moderately hydrophobic spacer | Good balance of flexibility and toughness, moderate water resistance |

The longer and more flexible chain of PDDMA compared to EGDMA can lead to a lower glass transition temperature and a lower modulus, but potentially higher toughness. Compared to the more hydrophilic TEGDMA, PDDMA is expected to result in polymers with lower water sorption, which can be advantageous in applications where dimensional stability in aqueous environments is important. Studies have shown that increasing the flexibility of the crosslinker can lead to an increase in the degree of conversion.

Conclusion and Future Outlook

This compound stands as a versatile and valuable bifunctional monomer in the polymer scientist's toolkit. Its five-carbon aliphatic spacer provides a desirable balance of flexibility and toughness to crosslinked polymer networks, making it a suitable choice for a range of applications, from durable coatings to advanced biomedical materials. The potential for its synthesis from renewable resources further enhances its appeal in an increasingly environmentally conscious industry.

Future research will likely focus on a more detailed quantitative characterization of PDDMA-based homopolymers and copolymers to provide a more comprehensive understanding of their structure-property relationships. Furthermore, the exploration of PDDMA in novel applications, such as in the development of smart materials and advanced drug delivery systems, holds significant promise. As the demand for high-performance, tailored polymer networks continues to grow, the role of well-defined bifunctional monomers like PDDMA will undoubtedly become even more critical.

References

-

1,5-Pentanediol Diacrylate: A Bio-Based Alternative for UV-Curable Coatings and Inks. (2021, March 9). PCI Magazine. [Link]

- Di(meth)acrylates. (n.d.).

-

Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. (n.d.). SciSpace. [Link]

-

A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. (n.d.). MDPI. [Link]

-

Discrepancies in degree of conversion measurements by FTIR. (n.d.). PubMed. [Link]

-

Elastic modulus of resin-based dental restorative materials: a microindentation approach. (2005, February 15). PubMed. [Link]

-

Elastic modulus of resin-based dental restorative materials: A microindentation approach. (n.d.). ResearchGate. [Link]

-

Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. (n.d.). National Institutes of Health. [Link]

-

The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. (2023, May 19). PubMed. [Link]

-

Comparative Analysis of the Physicochemical Properties of 3D-Printed and Conventional Resins for Temporary Dental Restorations. (n.d.). MDPI. [Link]

-

Young's Modulus and Degree of Conversion of Different Combination of Light-Cure Dental Resins. (n.d.). The Open Dentistry Journal. [Link]

-

How To Find The Decomposition Temperature Of A Polymer?. (2025, June 27). YouTube. [Link]

-

Thermal and Mechanical Characterization of EMA-TEGDMA Mixtures for Cosmetic Applications. (n.d.). MDPI. [Link]

-

Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities. (n.d.). MDPI. [Link]

-

Thermal degradation of polymers. (n.d.). Wikipedia. [Link]

-

Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. (2024, December 17). National Institutes of Health. [Link]

-

Facile preparation of photodegradable hydrogels by photopolymerization. (2013, February 18). National Institutes of Health. [Link]

-

Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation. (2023, December 1). National Institutes of Health. [Link]

-

Thermal analysis of polymer blends and double layer by DSC. (n.d.). ResearchGate. [Link]

-

Thermal decomposition mechanism of poly(dimethyldiallylammonium chloride). (n.d.). ResearchGate. [Link]

-

Flexural strength ( A ) and flexural modulus ( B ) of polymers with and without DDMAI before and after water immersion, and after dehydration.. (n.d.). ResearchGate. [Link]

-

Photo Processing for Biomedical Hydrogels Design and Functionality: A Review. (n.d.). National Institutes of Health. [Link]

-

Synthesis of the crosslinked PDMS network.. (n.d.). ResearchGate. [Link]

-

A Simple Preparation of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogel Particles via Inverse Static Anion Exchange. (n.d.). National Institutes of Health. [Link]

-

Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. (n.d.). MDPI. [Link]

-

A Two-Step Method for the Synthesis of a Hydrophilic PDMS Interpenetrating Polymer Network. (n.d.). ResearchGate. [Link]

-

High glass transition temperatures of poly(methyl methacrylate) prepared by free radical initiators. (2009, January 1). Keio University. [Link]

-

Synthesis and Applications of Hybrid Polymer Networks Based on Renewable Natural Macromolecules. (n.d.). MDPI. [Link]

-

Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry. (n.d.). National Institutes of Health. [Link]

-

Development of UV LED Hydrogel Formulation Based on Polyacrylamide Hydrogel. (n.d.). ResearchGate. [Link]

-

Synthesis of a dynamically crosslinked PP network. (a) Two-step.... (n.d.). ResearchGate. [Link]

-

High Glass Transition Temperatures of Poly(methyl methacrylate) Prepared by Free Radical Initiators. (n.d.). ResearchGate. [Link]

-

Effect of Concentration on the Glass Transition and Viscoelastic Properties of Poly(methyl methacrylate)/Ionic Liquid Solutions. (n.d.). ResearchGate. [Link]

-

Treatments of intrinsic viscosity and glass transition temperature data of poly(2,6-dimethylphenylmethacrylate). (n.d.). ResearchGate. [Link]

-